molecular formula C4H7Cl3 B156905 1,2,4-Trichlorobutane CAS No. 1790-22-3

1,2,4-Trichlorobutane

Cat. No.: B156905
CAS No.: 1790-22-3
M. Wt: 161.45 g/mol
InChI Key: PIQHRAXKAGNHCM-UHFFFAOYSA-N
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Description

1,2,4-Trichlorobutane is an organochlorine compound with the molecular formula C4H7Cl3. It is a derivative of butane where three hydrogen atoms are replaced by chlorine atoms at the 1st, 2nd, and 4th positions. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trichlorobutane can be synthesized through the chlorination of butane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors where butane and chlorine gas are introduced in a controlled manner. The reaction is carried out under specific conditions to maximize yield and minimize by-products. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trichlorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of alcohols, ethers, or other substituted derivatives.

    Elimination: Formation of alkenes such as 1,2-dichlorobutene.

    Oxidation: Formation of butanols or butanoic acids.

    Reduction: Formation of butane or other hydrocarbons.

Scientific Research Applications

1,2,4-Trichlorobutane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organochlorine compounds and in studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential use in pharmaceutical synthesis and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Trichlorobutane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the presence of a base facilitates the removal of hydrogen and chlorine atoms, leading to the formation of double bonds. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

    1,2,3-Trichlorobutane: Another isomer with chlorine atoms at the 1st, 2nd, and 3rd positions.

    1,1,2-Trichlorobutane: Chlorine atoms at the 1st and 2nd positions, with two chlorine atoms on the 1st carbon.

    1,2-Dichlorobutane: Chlorine atoms at the 1st and 2nd positions.

    1,4-Dichlorobutane: Chlorine atoms at the 1st and 4th positions.

Uniqueness: 1,2,4-Trichlorobutane is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of chlorine atoms at the 1st, 2nd, and 4th positions allows for selective substitution and elimination reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1,2,4-trichlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3/c5-2-1-4(7)3-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQHRAXKAGNHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939163
Record name 1,2,4-Trichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1790-22-3
Record name 1,2,4-Trichlorobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001790223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Trichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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